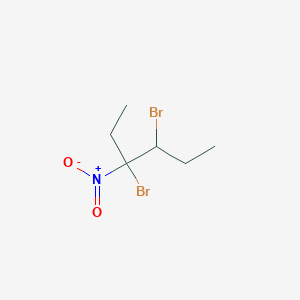
3,4-Dibromo-3-nitrohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-3-nitrohexane is an organic compound characterized by the presence of bromine and nitro functional groups attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-3-nitrohexane typically involves the bromination of hexane followed by nitration. One common method for bromination is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
For the nitration step, nitric acid (HNO3) is used in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction conditions, including temperature and concentration of reagents, are carefully controlled to achieve the desired nitro substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-3-nitrohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of various substituted hexanes depending on the nucleophile used.
Reduction: Formation of 3,4-dibromo-3-aminohexane.
Oxidation: Formation of different oxidation states of the nitro group, such as nitroso or hydroxylamine derivatives.
Scientific Research Applications
3,4-Dibromo-3-nitrohexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and nitro functional groups into other molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-3-nitrohexane involves its interaction with molecular targets through its bromine and nitro functional groups. The bromine atoms can participate in halogen bonding, while the nitro group can engage in electron-withdrawing interactions. These interactions can affect the reactivity and binding affinity of the compound with various molecular targets, influencing its overall biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-3-nitrohexane: Similar structure but with chlorine atoms instead of bromine.
3,4-Dibromo-3-nitrobutane: Shorter carbon chain but similar functional groups.
3,4-Dibromo-3-nitroheptane: Longer carbon chain but similar functional groups.
Uniqueness
3,4-Dibromo-3-nitrohexane is unique due to the specific positioning of the bromine and nitro groups on the hexane backbone. This unique arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of both bromine and nitro groups allows for a wide range of chemical transformations and applications in various fields of research.
Properties
CAS No. |
62544-99-4 |
|---|---|
Molecular Formula |
C6H11Br2NO2 |
Molecular Weight |
288.96 g/mol |
IUPAC Name |
3,4-dibromo-3-nitrohexane |
InChI |
InChI=1S/C6H11Br2NO2/c1-3-5(7)6(8,4-2)9(10)11/h5H,3-4H2,1-2H3 |
InChI Key |
PVKMOLCWKRTWFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(CC)([N+](=O)[O-])Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















